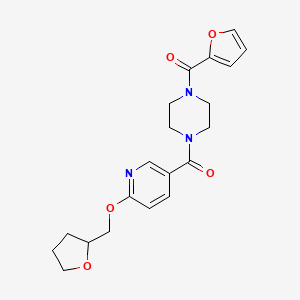

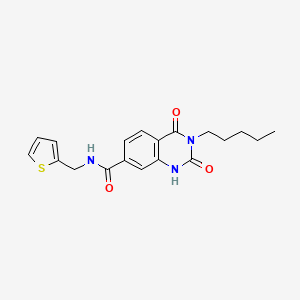

![molecular formula C23H20N2O4 B2806656 4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922108-45-0](/img/structure/B2806656.png)

4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a chemical compound used in scientific research. It is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . Certain compounds and salts of this formula are selective inhibitors of the Dopamine D2 receptor .

Synthesis Analysis

The synthesis of this compound involves methods provided in the patent WO2015017412A1 . The patent provides methods of synthesizing compounds of this formula and pharmaceutical compositions containing compounds of this formula .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The structure includes a dibenzo[b,f][1,4]oxazepine core, which is a seven-membered ring with two nitrogen atoms and one sulfur atom as the only ring heteroatoms .科学的研究の応用

Asymmetric Synthesis and Catalysis

Asymmetric alkynylation of seven-membered cyclic imines, including dibenzo[b,f][1,4]oxazepines, has been achieved by combining chiral phosphoric acid and Ag(I) catalysts. This method facilitates the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, which are valuable for further chemical transformations and potentially for the development of novel pharmaceuticals (Ren, Wang, & Liu, 2014).

Biomass-Involved Synthesis

A biomass-involved strategy has been developed for the synthesis of N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones among other benzo-fused N-heterocycles. This process exemplifies an environmentally friendly approach to synthesizing complex heterocyclic compounds, indicating potential pathways for deriving compounds like 4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide from renewable resources (Zhang et al., 2015).

Novel Heterocyclic Compound Synthesis

Research involving the synthesis of oxazepine, pyrazole, and isoxazole compounds from 2-aminobenzimidazole highlights the versatility of dibenzo[b,f][1,4]oxazepines in generating a wide range of heterocyclic compounds. Such studies are crucial for discovering new molecules with potential therapeutic applications (Adnan, Hassan, & Thamer, 2014).

Molecular Transformations and Material Science

The dibenzo[b,f][1,4]oxazepine core has been utilized in the construction of heteropropellanes, attracting attention for the modification of drugs and the development of novel materials with unusual and important physical properties. This indicates a potential application of this compound in material science and drug design (Konstantinova et al., 2020).

Pharmacological Research

Dibenzo[b,f][1,4]oxazepines exhibit a variety of biological activities, most notably on the central nervous system. The synthesis of polyfluorinated analogues of dibenzo[b,f][1,4]oxazepines, which includes modifications leading to compounds with altered pharmacological profiles, showcases the potential medical research applications of such compounds. This research could point towards ways this compound might be modified for therapeutic uses (Gerasimova, Konstantinova, & Petrenko, 1989).

作用機序

The compound acts as a selective inhibitor of the Dopamine D2 receptor . This makes it potentially useful in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

特性

IUPAC Name |

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c1-14(2)28-17-10-7-15(8-11-17)22(26)24-16-9-12-20-18(13-16)23(27)25-19-5-3-4-6-21(19)29-20/h3-14H,1-2H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKVOFZOKHXQDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2806574.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2806575.png)

![Bicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B2806576.png)

![2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2806579.png)

![N-(2,5-difluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2806581.png)

![3-chloro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2806583.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2806590.png)

![3-ethyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea](/img/structure/B2806591.png)

![Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate](/img/structure/B2806592.png)